molecular formula C17H14Cl3N5 B1429486 6-chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 1379811-60-5

6-chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1429486
M. Wt: 394.7 g/mol
InChI Key: RYPSONGPRXDGKO-UHFFFAOYSA-N
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Description

6-Chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine (hereafter referred to as 6-chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine) is an organic compound that has been studied for its broad range of applications in scientific research. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. The compound is used in a wide variety of scientific research applications, including organic synthesis, drug development, biochemistry, and more.

Scientific Research Applications

Heterocyclic Compounds and Triazine Scaffold

The molecule 6-chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine belongs to the class of triazine-based heterocyclic compounds, which play a significant role in medicinal chemistry due to their wide spectrum of biological activities. Triazines, including the specified compound, have been synthesized and evaluated across various biological models, demonstrating potent pharmacological activities such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal effects. The triazine nucleus, thus, serves as a core moiety for drug development research, highlighting its importance in the design of future pharmacological agents (Verma, Sinha, & Bansal, 2019).

Antitumor Activities of Triazine Derivatives

The diverse antitumor properties of triazine derivatives, including 6-chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine, have been extensively documented. These compounds exhibit a broad spectrum of activities against various cancer types, acting through multiple mechanisms. The synthesis and biological evaluation of these derivatives have revealed their potential in anticancer therapy, offering a scaffold for the development of novel antitumor compounds (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).

Environmental and Analytical Chemistry

Triazine derivatives also find application in environmental and analytical chemistry, as demonstrated by studies on isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples. The identification and quantification of TCPP isomers provide insights into the sources, transport, and fate of these compounds in the environment, underlining the relevance of triazine-based compounds in environmental science and pollution research (Truong, Diamond, Helm, & Jantunen, 2017).

properties

IUPAC Name

6-chloro-2-N,4-N-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N5/c1-9-3-5-11(7-13(9)18)21-16-23-15(20)24-17(25-16)22-12-6-4-10(2)14(19)8-12/h3-8H,1-2H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPSONGPRXDGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149498
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

CAS RN

1379811-60-5
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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